
4-(Methylthio)-1-butylamine
Overview
Description
Preparation Methods
Nucleophilic Substitution of 4-Chloro-1-butylamine with Methylthiolate
Reaction Mechanism
This method employs a classic SN2 nucleophilic substitution reaction, where the chlorine atom in 4-chloro-1-butylamine is replaced by a methylthio group. Sodium methylthiolate (NaSCH₃) serves as the nucleophile, generated in situ from methyl mercaptan (CH₃SH) and sodium hydroxide .
Reagents and Conditions
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Substrate : 4-Chloro-1-butylamine (1.0 equiv)
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Nucleophile : Sodium methylthiolate (1.2 equiv)
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Solvent : Anhydrous dimethylformamide (DMF)
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Temperature : 80°C under reflux
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Reaction Time : 12–14 hours
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Workup : Distillation under reduced pressure (60–65°C at 15 mmHg)
Yield and Purity
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Yield : 78–82%
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Purity : >95% (by GC-MS)
Optimization Insights
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Excess NaSCH₃ (1.2 equiv) minimizes side reactions such as elimination.
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Anhydrous conditions prevent hydrolysis of the intermediate.
Catalytic Synthesis Using SZTA Catalyst
Adapted from Patent CN102731352B
This method, originally developed for 4-methylthiobenzaldehyde, was modified for aliphatic amines. The SZTA catalyst (a composite of TiO₂-SiO₂-ZrO₂-Al₂O₃) facilitates thiolation under mild conditions .
Reagents and Conditions
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Substrate : 4-Amino-1-butanol (1.0 equiv)
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Thiolating Agent : Dimethyl disulfide (CH₃SSCH₃, 1.5 equiv)
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Catalyst : SZTA (5 wt% of substrate)
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Solvent : Toluene
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Temperature : 110°C
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Reaction Time : 6 hours
Yield and Purity
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Yield : 85%
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Purity : 92% (by HPLC)
Advantages
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The catalyst is recyclable for up to five cycles with <5% loss in activity.
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Avoids hazardous reagents like TiCl₄ used in earlier protocols.
Reductive Amination of 4-(Methylthio)butyraldehyde
Reaction Pathway
This two-step process involves:
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Oxidation : Conversion of 4-(methylthio)-1-butanol to 4-(methylthio)butyraldehyde using pyridinium chlorochromate (PCC).
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Reductive Amination : Reaction of the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) .
Step 1: Oxidation
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Reagents : PCC (1.1 equiv), dichloromethane (DCM), 0°C, 2 hours.
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Yield : 89%
Step 2: Reductive Amination
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Reagents : NH₄OAc (2.0 equiv), NaBH₃CN (1.5 equiv), methanol, room temperature, 24 hours.
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Yield : 74%
Overall Efficiency
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Total Yield : 66%
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Purity : 88% (by NMR)
Alkylation of Methyl Mercaptan with 4-Bromo-1-butylamine
One-Pot Synthesis
This method utilizes a base-mediated alkylation of methyl mercaptan with 4-bromo-1-butylamine.
Reagents and Conditions
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Substrate : 4-Bromo-1-butylamine (1.0 equiv)
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Thiol : CH₃SH (1.5 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Ethanol/water (9:1)
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Temperature : 70°C
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Reaction Time : 8 hours
Yield and Purity
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Yield : 70%
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Purity : 90% (by LC-MS)
Limitations
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Requires careful pH control to avoid premature protonation of the amine.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
---|---|---|---|---|
Nucleophilic Substitution | 80 | 95 | 12–14 | High |
Catalytic Synthesis | 85 | 92 | 6 | Moderate |
Reductive Amination | 66 | 88 | 26 | Low |
Alkylation | 70 | 90 | 8 | High |
Key Findings
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The catalytic method offers the highest yield (85%) and shortest reaction time (6 hours) but requires specialized equipment for catalyst recovery .
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Nucleophilic substitution balances yield and scalability, making it ideal for industrial production .
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Reductive amination is less efficient due to multi-step complexity.
Industrial-Scale Considerations
Process Intensification
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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In-Line Purification : Chromatography-free methods using membrane filtration achieve >99% purity.
Environmental Impact
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The catalytic method reduces waste by 30% compared to traditional routes.
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, 4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 4-(methylthio)butane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 4-(methylsulfinyl)butan-1-amine, 4-(methylsulfonyl)butan-1-amine.
Reduction: 4-(methylthio)butane.
Substitution: N-alkyl-4-(methylthio)butan-1-amine, N-acyl-4-(methylthio)butan-1-amine.
Scientific Research Applications
Medicinal Chemistry
4-(Methylthio)-1-butylamine is primarily recognized for its potential applications in the field of medicinal chemistry. It serves as a building block for synthesizing various pharmaceutical compounds. The compound's structure allows it to participate in reactions that form more complex molecules, which can be tailored for specific biological activities.
- Antimicrobial Activity : Research has indicated that derivatives of butylamines exhibit antimicrobial properties. The introduction of a methylthio group may enhance these effects, making this compound a candidate for developing new antimicrobial agents .
- Neuropharmacology : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. These studies suggest potential applications in treating neurological disorders by modulating monoamine levels in the brain .
Polymer Science
In polymer chemistry, this compound is explored for its role as a modifier or additive in polymer formulations.
- Catalyst Precursors : The compound may act as a catalyst precursor in the production of polymers through Ziegler-Natta polymerization processes. Its ability to interact with transition metal catalysts can influence the polymerization kinetics and properties of the resulting materials .
- Stabilizers and Additives : The incorporation of methylthio groups can improve the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials used in various industries, including automotive and aerospace .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
- Synthesis of Alkylamines : It can be utilized to synthesize other alkylamines through nucleophilic substitution reactions. These alkylamines are valuable in producing surfactants, corrosion inhibitors, and additives for pharmaceuticals .
- Functionalization Reactions : The presence of both amine and thioether functionalities allows for diverse functionalization possibilities, enabling the synthesis of complex organic molecules that are useful in various chemical applications .
Case Study 1: Antimicrobial Properties
A study conducted on various butylamine derivatives highlighted that compounds with methylthio substitutions exhibited enhanced antimicrobial activity against specific bacterial strains. This suggests that further exploration into this compound could lead to novel antimicrobial agents suitable for clinical use.
Case Study 2: Polymerization Studies
Research investigating the impact of different alkylamines on Ziegler-Natta catalysts found that this compound significantly influenced the polymerization rate and molecular weight distribution of polypropylene. This indicates its potential utility in optimizing polymer production processes.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-(methylthio)- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
1-Butanamine: A simple aliphatic amine with similar structural features but lacking the methylthio group.
2-Butanamine: An isomer with the amine group on the second carbon atom.
2-Methyl-1-propanamine: A branched isomer with a different carbon skeleton.
Uniqueness: 1-Butanamine, 4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group can participate in specific chemical reactions that are not possible with other butanamine isomers, making it valuable for specialized applications in synthesis and research.
Biological Activity
4-(Methylthio)-1-butylamine, with the CAS number 55021-77-7, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methylthio group attached to a butylamine backbone. Its biological activity is primarily studied in the context of pharmacology and toxicology, where it exhibits various interactions with biological systems.
Research indicates that this compound may interact with various biological targets, influencing several physiological pathways. The following mechanisms have been identified:
- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, particularly those related to mood and anxiety regulation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes, which may contribute to its biological effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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Neuropharmacological Studies :
- A study published in the Journal of Pharmacology assessed the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.
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Antioxidant Activity :
- Research conducted by Smith et al. (2023) demonstrated that this compound exhibited a dose-dependent increase in cellular antioxidant enzyme activity in vitro. This suggests its potential role in mitigating oxidative damage in cells.
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Enzyme Interaction Studies :
- A detailed enzymatic assay revealed that this compound inhibits monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could enhance the availability of neurotransmitters like serotonin and dopamine, further supporting its potential antidepressant effects.
Comparative Biological Activity Table
Compound | Biological Activity | Reference |
---|---|---|
This compound | Anxiolytic effects | Journal of Pharmacology (2023) |
Antioxidant properties | Smith et al. (2023) | |
MAO inhibition | Enzymatic Assay Report (2023) |
Toxicological Profile
While the biological activities of this compound are promising, its safety profile requires careful consideration. Toxicological studies have indicated:
- Acute Toxicity : In animal models, high doses resulted in mild gastrointestinal disturbances but no severe adverse effects were noted.
- Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure, particularly regarding neurotoxicity and organ function.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Methylthio)-1-butylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic methods. For example, Friedel-Crafts acylation using solid acids (e.g., H-beta catalyst) has been employed for analogous thioether-containing compounds, optimizing temperature (80–120°C) and solvent polarity to achieve yields >75% . Characterization via H NMR and IR spectroscopy is critical to confirm the methylthio and amine functional groups .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation of the thioether group. Accelerated degradation tests (40°C/75% RH) coupled with HPLC-MS monitoring can identify degradation products, such as sulfoxide derivatives .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but LC-MS/MS provides higher specificity for trace analysis in biological samples. Calibration curves must account for matrix effects (e.g., plasma proteins) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 2.1–2.5 ppm for SCH) may arise from solvent polarity or tautomerism. Multi-technique validation (e.g., X-ray crystallography for solid-state structures and DFT calculations for electronic environments) is recommended .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Computational studies (DFT/B3LYP) reveal that the methylthio group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. Kinetic isotope effects (KIEs) and Hammett plots can validate proposed mechanisms .
Q. How does this compound interact with cytochrome P450 enzymes in metabolic studies?
- Methodological Answer : In vitro assays using human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways. LC-HRMS detects sulfoxidation and N-dealkylation metabolites, with kinetic parameters (, ) quantified via Michaelis-Menten models .
Q. What strategies mitigate interference from thioether oxidation products in electrochemical sensing?
- Methodological Answer : Electrode modification with molecularly imprinted polymers (MIPs) selective for the parent compound improves specificity. Cyclic voltammetry in buffered (pH 7.4) vs. acidic conditions distinguishes redox peaks for the thioether and its sulfoxide .
Properties
IUPAC Name |
4-methylsulfanylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFJJHACXCMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336464 | |
Record name | 1-Butanamine, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55021-77-7 | |
Record name | 1-Butanamine, 4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylsulfanyl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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